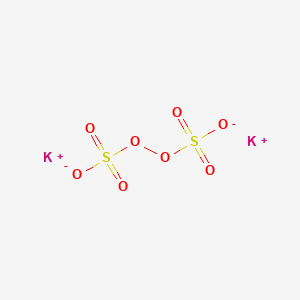

Potassium persulfate

Cat. No. B057054

Key on ui cas rn:

7727-21-1

M. Wt: 270.33 g/mol

InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US08123970B2

Procedure details

Comparative Example A was prepared as for the “Conventional Complete Solution” described in Table 2 of Example 1 of U.S. Pat. No. 6,818,142. A 11.2% potassium monopersulfate solution was prepared by dissolving OXONE (12.6 g) potassium monopersulfate in deionized water (100 g) at a temperature of 22° C. The OXONE was mixed until completely dissolved. The resulting solution produced was prepared below the saturation limit expressed in Table 1 above. The resulting solution contained 0.51% active oxygen, 5.00% KHSO5, 2.54% KHSO4, pH=1.2, 10.56% total dissolved solids (TDS), and a 0.15:1 weight ratio of AO/SO4. A rate constant was derived from the data in Table 2 of U.S. Pat. No. 6,818,142 and found to be k=0.0062. Using Equation 1 above, the value of t10% was 17 days, where t10% is the time it takes to loose 10% of the active oxygen.

[Compound]

Name

KHSO5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

11.2%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][O:2][S:3]([O-:5])=[O:4].[K+:6].[O:7]=O.[OH:9][S:10]([O-])(=[O:12])=[O:11].[K+]>O>[S:3]([O:2][O:1][S:10]([O-:12])(=[O:11])=[O:9])([O-:7])(=[O:5])=[O:4].[K+:6].[K+:6] |f:0.1,3.4,6.7.8|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

[Compound]

|

Name

|

KHSO5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)[O-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Comparative Example A was prepared as for the “Conventional Complete Solution”

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

until completely dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution produced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared below the saturation limit

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved solids (TDS)

|

Outcomes

Product

Details

Reaction Time |

17 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 11.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |